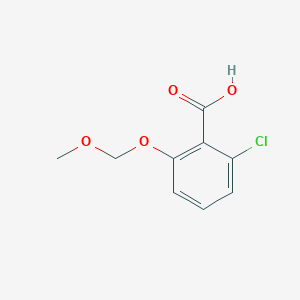

2-Chloro-6-(methoxymethoxy)benzoic acid

Description

Contextual Significance of ortho-Substituted Benzoic Acids in Chemical Research

Ortho-substituted benzoic acids are a class of aromatic compounds that have garnered significant attention in chemical research due to their unique chemical properties and reactivity. The defining feature of these molecules is the presence of a substituent group at the position adjacent (ortho) to the carboxylic acid group on the benzene (B151609) ring. wikipedia.org This specific arrangement leads to a phenomenon known as the "ortho effect," which encompasses a set of steric and electronic interactions that are not as prominent in their meta- and para-isomers. vedantu.comcdnsciencepub.com

A key consequence of the ortho effect is the enhanced acidity of these benzoic acids compared to benzoic acid itself. wikipedia.orgvedantu.com The steric hindrance caused by the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This rotation inhibits resonance between the carboxyl group and the aromatic ring, a factor that would typically stabilize the acid but destabilize its conjugate base. wikipedia.org Consequently, the carboxylate anion formed upon deprotonation is stabilized, leading to a stronger acid. vedantu.com This increased acidity is a crucial factor in their utility in various chemical transformations.

Furthermore, the nature of the ortho-substituent, such as a halogen, can introduce additional reactivity pathways. mdpi.com These compounds serve as versatile precursors and intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. mdpi.com

Overview of 2-Chloro-6-(methoxymethoxy)benzoic acid as a Versatile Synthetic Scaffold

This compound is a prime example of a multifunctional synthetic building block. Its structure incorporates three key features that contribute to its versatility:

An ortho-chlorine substituent: This halogen atom can participate in various coupling reactions and can also be a target for nucleophilic substitution, providing a handle for further molecular elaboration.

A carboxylic acid group: This functional group can be converted into a variety of other functionalities, such as esters, amides, and acid chlorides, and can also direct reactions to specific positions on the aromatic ring.

A methoxymethyl (MOM) protected hydroxyl group: The MOM group is a common protecting group for alcohols. Its presence indicates that the parent compound is 2-chloro-6-hydroxybenzoic acid. This protection strategy allows for reactions to be carried out on other parts of the molecule without affecting the hydroxyl group. The MOM group can be selectively removed under specific conditions to reveal the free hydroxyl group for subsequent reactions.

This combination of functional groups in a specific spatial arrangement makes this compound a valuable intermediate for the synthesis of complex target molecules.

Historical Development and Emerging Research Trends in Substituted Benzoic Acid Chemistry

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with the discovery of benzoic acid through the dry distillation of gum benzoin. newworldencyclopedia.orgchemeurope.comwikipedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark achievement in the development of organic chemistry. newworldencyclopedia.orgchemeurope.comua.edu Early industrial production methods involved the chlorination of toluene, which often resulted in chlorinated benzoic acid derivatives. newworldencyclopedia.orgchemeurope.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFITLCJEWJLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Methoxymethoxy Benzoic Acid

Strategies for Regioselective Functionalization of Benzoic Acid Derivatives

The synthesis of a polysubstituted benzene (B151609) ring like that in 2-Chloro-6-(methoxymethoxy)benzoic acid requires precise control over the introduction of substituents. The existing chloro and methoxymethoxy groups, along with the carboxylic acid, dictate the reactivity and regioselectivity of further transformations.

Directed ortho-Metalation (DoM) Approaches and Organometallic Intermediates

Directed ortho-Metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of substituted aromatic compounds. researchgate.netbohrium.comorganic-chemistry.orgnih.govrsc.org This methodology utilizes a directing group to guide a strong base to deprotonate the ortho position, creating a reactive organometallic intermediate that can then be quenched with an electrophile.

In the context of synthesizing derivatives of 2-chlorobenzoic acid, the carboxylic acid group itself can act as a directing group. researchgate.netrsc.org Treatment of 2-chlorobenzoic acid with a strong lithium amide base like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) can generate a dianion. researchgate.net This intermediate can then react with an appropriate electrophile to introduce a substituent at the C6 position. For instance, quenching with a source of the methoxymethoxy group would be a potential route, although this specific transformation is not explicitly detailed in the provided literature.

The general applicability of DoM on benzoic acids is well-established. For example, 2-methoxybenzoic acid can be selectively deprotonated at the C6 position (ortho to the carboxylate) using s-BuLi/TMEDA and subsequently reacted with various electrophiles. bohrium.comorganic-chemistry.orgnih.gov This demonstrates the feasibility of functionalizing the position ortho to a directing group on a benzoic acid ring.

A key advantage of DoM is the high regioselectivity it offers, which is often difficult to achieve through classical electrophilic aromatic substitution. The choice of base and reaction conditions can be crucial in determining the outcome and regioselectivity. bohrium.comorganic-chemistry.orgnih.gov

Table 1: Examples of Directed ortho-Metalation on Benzoic Acid Derivatives

| Starting Material | Base/Conditions | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid | s-BuLi/TMEDA, THF, -78°C | Generic Electrophile (E+) | 2-Chloro-6-substituted benzoic acid | researchgate.net |

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA, THF, -78°C | MeI | 2-Methoxy-6-methylbenzoic acid | bohrium.com |

| Benzoic Acid | s-BuLi/TMEDA, THF, -90°C | Hexachloroethane | 2-Chlorobenzoic acid | rsc.org |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comnumberanalytics.commsu.edu However, its application to the synthesis of this compound presents challenges due to the directing effects of the existing substituents.

The carboxylic acid group is a deactivating, meta-directing group. numberanalytics.comlibretexts.org The chlorine atom is also deactivating but is ortho, para-directing. libretexts.org The methoxymethoxy group, being an ether, would be an activating, ortho, para-directing group. The interplay of these directing effects makes it difficult to regioselectively introduce a group at a specific position on a pre-existing polysubstituted ring via EAS.

For instance, attempting to introduce a chlorine atom onto 2-(methoxymethoxy)benzoic acid via EAS would likely result in a mixture of isomers, with substitution occurring at positions activated by the methoxymethoxy group and not necessarily at the desired C6 position. Similarly, attempting to build the molecule through sequential EAS reactions on a simpler precursor would require careful strategic planning to manage the directing effects at each step. libretexts.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of highly substituted aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group, such as a halide. masterorganicchemistry.comyoutube.com

A plausible SNAr approach to this compound could involve a precursor like 2,6-dichlorobenzoic acid. In this scenario, one of the chlorine atoms would be displaced by a methoxymethoxy nucleophile. The success of this reaction would depend on the activation of the ring towards nucleophilic attack. The presence of the carboxylic acid group, which is electron-withdrawing, would facilitate this reaction to some extent.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. youtube.com While SNAr is a powerful tool, achieving selective monosubstitution on a molecule with two identical leaving groups can sometimes be challenging and may require careful optimization of reaction conditions. wikipedia.org

Precursor Synthesis and Starting Material Derivations

The choice of starting material is intrinsically linked to the chosen synthetic strategy.

For a Directed ortho-Metalation approach, a likely precursor would be 2-chlorobenzoic acid . This commercially available compound serves as a direct platform for functionalization at the C6 position. researchgate.net

An Electrophilic Aromatic Substitution strategy would likely start with a simpler, less substituted benzoic acid derivative, with substituents being introduced sequentially. However, as discussed, achieving the desired regiochemistry would be a significant hurdle.

A Nucleophilic Aromatic Substitution route would logically employ 2,6-dichlorobenzoic acid as the starting material, where one of the chloro groups is substituted.

The methoxymethoxy group is typically introduced by reacting an alcohol (in this case, a hydroxylated benzoic acid derivative) with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Alternatively, a methoxide (B1231860) nucleophile could be used in an SNAr reaction.

Optimization of Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for maximizing yield, purity, and scalability of any synthetic process. beilstein-journals.org This involves a systematic investigation of various parameters.

For a DoM reaction, critical parameters to optimize include:

Base: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can significantly impact the efficiency and regioselectivity of the metalation. bohrium.comorganic-chemistry.orgnih.gov

Temperature: These reactions are typically conducted at very low temperatures (e.g., -78°C to -90°C) to ensure the stability of the organometallic intermediates and prevent side reactions. researchgate.netrsc.org

Electrophile Addition: The rate and mode of addition of the electrophile can influence the yield of the desired product.

In SNAr reactions, optimization would focus on:

Nucleophile Concentration: The concentration of the methoxide or methoxymethoxy nucleophile would need to be carefully controlled to favor monosubstitution.

Temperature and Reaction Time: These parameters would be adjusted to ensure complete reaction of the starting material while minimizing the formation of byproducts. scielo.br

Solvent Effects in Synthesis

The choice of solvent is a critical factor that can profoundly influence the outcome of a chemical reaction. scielo.br

In Directed ortho-Metalation reactions, ethereal solvents like tetrahydrofuran (THF) are commonly used. THF is polar enough to solvate the organometallic intermediates but is generally unreactive under the reaction conditions. The coordinating ability of THF is also important for stabilizing the lithium species. researchgate.netrsc.org

For Nucleophilic Aromatic Substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (B87167) (DMSO) , or acetonitrile (B52724) are often employed. scielo.br These solvents are capable of solvating the charged intermediates (Meisenheimer complexes) that are often formed during the course of the reaction, thereby accelerating the reaction rate. masterorganicchemistry.com The choice of solvent can also influence the solubility of the reactants and reagents, which is a key consideration for process development.

Catalyst Systems and Additive Effects

The introduction of the methoxymethyl group onto the phenolic hydroxyl of 2-chloro-6-hydroxybenzoic acid is a critical step that can be achieved through various methods, with catalyst and additive selection playing a pivotal role.

One common method for the methoxymethylation of phenols involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. The base acts as a proton scavenger, facilitating the nucleophilic attack of the phenoxide ion on the electrophilic carbon of MOM-Cl.

Another effective approach utilizes methoxymethyl acetate (B1210297) as the protecting reagent, catalyzed by a Lewis acid. Zinc chloride etherate has been demonstrated to be a mild yet sufficiently active catalyst for this acetal (B89532) exchange reaction, which can be carried out in a solvent such as dichloromethane (B109758). orgsyn.org The use of a tenfold molar excess of methoxymethyl acetate over the phenol (B47542) is recommended to achieve optimal yields and shorter reaction times. orgsyn.org Other Lewis acids, such as stannic chloride and aluminum chloride, can also be employed as catalysts for this transformation. orgsyn.org

The table below summarizes representative catalyst and additive systems for the methoxymethylation of phenolic compounds, a reaction analogous to the synthesis of this compound.

| Catalyst/Additive | Reagent | Function |

| N,N-diisopropylethylamine (DIPEA) | Chloromethyl methyl ether (MOM-Cl) | Base (Proton Scavenger) |

| Zinc Chloride Etherate | Methoxymethyl Acetate | Lewis Acid Catalyst |

| Stannic Chloride | Methoxymethyl Acetate | Lewis Acid Catalyst |

| Aluminum Chloride | Methoxymethyl Acetate | Lewis Acid Catalyst |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, influencing both reaction rates and the stability of reactants and products.

In the methoxymethylation reaction using chloromethyl methyl ether, it is crucial to maintain a low temperature, typically below 25 °C, during the addition of the reagents. This is to control the exothermic nature of the reaction and to prevent the decomposition of the sensitive MOM-Cl reagent. Once the initial reaction has subsided, the mixture is often allowed to warm to ambient temperature and stirred for a prolonged period to ensure the completion of the reaction.

For the synthesis of related substituted benzoic acids, which may serve as precursors, elevated temperatures are often required. For instance, the synthesis of 2-methyl-3-chlorobenzoic acid via oxidation can be carried out at temperatures ranging from 100 to 210 °C. Similarly, the preparation of 2-chloro-6-nitrobenzoic acid involves heating to 100-140 °C. These examples highlight the broad range of temperature conditions that can be employed in the synthesis of the core benzoic acid structure, depending on the specific synthetic route.

The influence of pressure on the methoxymethylation step is generally not considered a critical parameter, as these reactions are typically conducted in the liquid phase at atmospheric pressure. However, in the synthesis of the benzoic acid precursors through carboxylation or carbonylation reactions, pressure can play a significant role. For example, the synthesis of 2-methyl-3-chlorobenzoic acid can be performed under a pressure of 0.1 to 3 MPa. The synthesis of 2-chloro-6-nitrobenzoic acid has been reported to be carried out at a pressure of 10 bar.

The following table provides an overview of the temperature and pressure conditions that can influence the efficiency of reactions relevant to the synthesis of this compound and its precursors.

| Reaction Step/Analogue | Temperature Range (°C) | Pressure Range (MPa/bar) |

| Methoxymethylation with MOM-Cl | < 25 (initial), then ambient | Atmospheric |

| Synthesis of 2-methyl-3-chlorobenzoic acid | 100 - 210 | 0.1 - 3 MPa |

| Synthesis of 2-chloro-6-nitrobenzoic acid | 100 - 140 | 10 bar |

Chemical Reactivity and Derivatization of 2 Chloro 6 Methoxymethoxy Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, and can be removed through decarboxylation under specific conditions.

Esterification Reactions and Ester Hydrolysis

The conversion of 2-Chloro-6-(methoxymethoxy)benzoic acid to its corresponding esters is a fundamental transformation. Standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, are applicable. Alternatively, the carboxylate salt, formed by deprotonation with a mild base, can be reacted with an alkyl halide (Williamson ether synthesis analogue) to yield the ester. For more complex alcohols or under milder conditions, coupling agents can be employed.

Patents describing the esterification of similar benzoic acid derivatives often utilize metal-containing catalysts to drive the reaction to high yields. wikipedia.org For instance, systems using titanium (IV) isopropoxide have been reported for the esterification of benzoic acid with diethylene glycol. wikipedia.org The reaction conditions can be tailored, with temperatures ranging from ambient to over 200°C depending on the catalyst and substrates used. wikipedia.org

Hydrolysis of the resulting esters back to the parent carboxylic acid is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup. organic-chemistry.org

Table 1: Representative Conditions for Benzoic Acid Esterification

| Method | Reagents & Catalysts | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Reflux | General Knowledge |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | DMF, Acetone | Room Temp. to Reflux | General Knowledge |

| Titanium-Catalyzed | Diethylene Glycol, Titanium (IV) Isopropoxide | None | 190-210 °C | wikipedia.org |

| Stepwise Thermal | Polyhydric Alcohols, Metal Catalyst | Aromatic Solvent (e.g., Xylene) | Stepwise to 240-250 °C | wikipedia.org |

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is crucial for building more complex molecules, including analogues of peptides. This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group towards amines.

A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.

Alternatively, a wide array of coupling reagents can facilitate direct amidation. These reagents activate the carboxylic acid in situ, allowing for reaction with an amine under mild conditions. This approach is standard in peptide synthesis. A study on the amidation of various carboxylic acids demonstrated a mild and efficient methodology using phosphonium (B103445) salts generated in situ from triphenylphosphine (B44618) and N-chlorophthalimide. fu-berlin.debeilstein-journals.org Other established methods use carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Boric acid has also been reported as a simple and effective catalyst for the amidation of benzoic acids with aromatic amines under solvent-free conditions. libretexts.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Often with HOBt or DMAP; Solvents like DCM, DMF | libretexts.org |

| Phosphonium Salts | BOP, PyBOP, HBTU | Base (e.g., DIPEA); Solvents like DMF, NMP | General Knowledge |

| In Situ Phosphonium | PPh₃ + N-chlorophthalimide | Toluene or Acetonitrile (B52724), Room Temperature | fu-berlin.debeilstein-journals.org |

| Imidazolium-based | 1,1'-Carbonyldiimidazole (CDI) | THF or DCM, Room Temperature | libretexts.org |

| Acid Catalyst | Boric Acid | Solvent-free, heating | libretexts.org |

Decarboxylation Studies and Product Formation

The removal of the carboxylic acid group from an aromatic ring, known as decarboxylation, is a challenging reaction that typically requires harsh conditions or specific catalytic systems. For benzoic acids, the C(sp²)-C(sp) bond is strong, making thermal decarboxylation difficult. The classic method involves heating the sodium salt of the acid with soda lime (a mixture of NaOH and CaO) at high temperatures to yield the corresponding arene. youtube.comlibretexts.org Applying this to the sodium salt of this compound would be expected to produce 1-chloro-3-(methoxymethoxy)benzene.

More recent advancements have enabled decarboxylation under milder conditions. Photoredox catalysis, for example, has been used for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org One study reported a visible light-mediated protocol that proceeds at much lower temperatures than traditional methods and is tolerant of various functional groups. rsc.org Copper catalysis has also emerged as a powerful tool. A copper-catalyzed decarboxylative hydroxylation of benzoic acids has been developed to synthesize phenols at a mild 35°C via a photoinduced ligand-to-metal charge transfer mechanism. nih.gov Another copper-catalyzed method allows for the aerobic oxidative decarboxylation of certain aryl-acetic acids. organic-chemistry.org While these methods have not been specifically reported for this compound, they represent viable pathways for its conversion to a 1-chloro-3-(methoxymethoxy)phenyl radical or related intermediates, which can then be trapped or further functionalized.

Transformations Involving the ortho-Chloro Substituent

The ortho-chloro substituent is a key handle for carbon-carbon bond formation through cross-coupling reactions and can potentially undergo nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl chlorides are generally less reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides and iodides due to the strength of the C-Cl bond. Consequently, these reactions often require more specialized and reactive catalytic systems, typically involving electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the aryl chloride to the Pd(0) center. nih.gov

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com For challenging substrates like aryl chlorides, catalysts such as Pd(OAc)₂, often combined with bulky phosphine ligands like XPhos or SPhos, and strong bases like K₃PO₄ or Cs₂CO₃ are frequently used to achieve good yields. nih.gov The reaction provides a powerful method for synthesizing biaryl compounds.

Sonogashira Reaction: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The classic catalytic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. beilstein-journals.org Copper-free versions have also been developed. The coupling of aryl chlorides is demanding and may require higher temperatures and specialized ligands to proceed efficiently. researchgate.net

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. fu-berlin.dewikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org Oxidative Heck reactions, which start from a Pd(II) species and involve C-H activation or decarboxylation of the arene, are also known. diva-portal.org

Table 3: Overview of Cross-Coupling Reactions for Aryl Chlorides

| Reaction | Coupling Partner | Typical Catalytic System | Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(0) or Pd(II) source + Ligand (e.g., XPhos), Base (e.g., K₃PO₄) | Biaryl |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst, Amine Base | Aryl Alkyne |

| Heck | Alkene | Pd Catalyst + Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene |

Direct Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of an aryl chloride is a difficult transformation that requires significant activation of the aromatic ring by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These EWGs stabilize the negative charge developed in the intermediate Meisenheimer complex. youtube.com

In the case of this compound, the ring is not sufficiently activated for a classic SNAr reaction. The methoxymethoxy group is electron-donating, and under basic conditions, the deprotonated carboxylate group also acts as an electron-donating group, both of which would destabilize the anionic intermediate required for a traditional SNAr mechanism.

However, substitution can occur with very powerful nucleophiles under different mechanistic pathways. Research has shown that ortho-alkoxy benzoic acids can undergo nucleophilic substitution with organolithium or Grignard reagents. oup.comresearchgate.net This reaction is believed to proceed via precoordination of the organometallic reagent with the carboxylic acid, which facilitates the subsequent addition/elimination sequence to displace the ortho substituent. researchgate.net Therefore, treatment of this compound with a strong nucleophile like an aryllithium or alkyllithium could potentially lead to the displacement of the chloride, offering a non-catalytic route to C-C bond formation at that position.

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the aromatic ring of this compound can be achieved through various reductive dehalogenation methods. While the chloro-substituent is generally less reactive than corresponding bromo or iodo analogs, several catalytic systems are effective for this transformation. The choice of method often depends on the desired selectivity and tolerance of other functional groups within the molecule.

Catalytic hydrogenation is a primary strategy for the dehalogenation of aryl chlorides. researchgate.netnih.govorganic-chemistry.org This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. researchgate.netnih.gov The reaction can be performed under neutral conditions, which is advantageous for substrates with acid-sensitive groups. researchgate.netorganic-chemistry.org For aryl chlorides, more vigorous conditions, such as the use of hydrogen donors like sodium hypophosphite or borohydride (B1222165), may be necessary compared to aryl bromides. researchgate.net

Ruthenium-based catalysts, such as RuHCl(H₂)₂(PCy₃)₂ and RuH₂(H₂)₂(PCy₃)₂, have been shown to be highly effective for the rapid dechlorination of aryl chlorides. adichemistry.com These reactions can proceed via transfer hydrogenation, utilizing alcohols as the hydrogen source, thus avoiding the need for gaseous hydrogen. adichemistry.com This method exhibits significant functional group tolerance. adichemistry.com Other systems for the reductive dehalogenation of aryl halides include the use of di-tert-butyl peroxide as a radical initiator with 2-propanol as the reductant and solvent. organic-chemistry.org

When applying these methods to this compound, careful consideration of the reaction conditions is necessary to avoid unwanted side reactions. For instance, some hydrogenation catalysts, particularly under harsh conditions, can also reduce the aromatic ring or the carboxylic acid group. nih.govcabidigitallibrary.orgresearchgate.net For example, rhodium on carbon (Rh/C) is a highly active catalyst for the hydrogenation of the benzoic acid ring to cyclohexanecarboxylic acid. nih.gov Therefore, selecting a catalyst with high chemoselectivity for the carbon-chlorine bond cleavage is crucial.

Table 1: Catalytic Systems for Reductive Dehalogenation of Aryl Chlorides

| Catalyst System | Hydrogen Source | Key Features | Citations |

| 10% Palladium on Carbon (Pd/C) | H₂ gas, Sodium hypophosphite | Neutral conditions, selective for C-Br over C-Cl. | researchgate.netnih.gov |

| Ruthenium(II) Phosphine Complexes | Alcohols (Transfer Hydrogenation) | Rapid, high functional group tolerance. | adichemistry.com |

| Imidazolium salt/Palladium/Base | β-hydrogen containing bases | Effective for aryl chlorides and bromides. | nih.gov |

| (Bis(dimethylamino)carbazole) | Cyclohexadiene (CHD) | Photocatalytic, room temperature. | organic-chemistry.org |

Chemistry of the Methoxymethoxy (MOM) Protective Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its reliable cleavage under specific, typically acidic, protocols. nih.gov In this compound, the MOM group protects the phenolic oxygen.

Selective Cleavage and Deprotection Methodologies

The cleavage of the MOM ether to regenerate the parent phenol (B47542) is most commonly achieved under acidic conditions. adichemistry.com The reaction proceeds via acid-catalyzed hydrolysis of the acetal (B89532). adichemistry.com A variety of acidic reagents and conditions can be employed for this purpose.

Common methods for MOM group deprotection include:

Aqueous Acid: Treatment with mineral acids such as hydrochloric acid (HCl) in an aqueous organic solvent like ethanol (B145695) is a standard procedure. adichemistry.com

Anhydrous Acid: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is also effective for MOM deprotection. adichemistry.com

Lewis Acids: Lewis acids can facilitate the cleavage of MOM ethers. Reagents such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH) can rapidly and selectively deprotect MOM ethers. researchgate.net Trimethylsilyl-based reagents, in combination with a bipyridyl ligand, can also be used for deprotection under mild, non-acidic conditions. nih.gov

The choice of deprotection method can be critical in complex molecules to ensure the stability of other functional groups. For instance, the MOM group can be selectively cleaved in the presence of other acid-labile protecting groups by careful selection of reagents and conditions. nih.gov

Table 2: Reagents for the Deprotection of MOM Ethers

| Reagent(s) | Solvent(s) | Key Features | Citations |

| Hydrochloric Acid (HCl) | Ethanol/Water | Standard acidic hydrolysis. | adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Anhydrous acidic conditions. | adichemistry.com |

| Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane | Rapid and selective cleavage. | researchgate.net |

| Trimethylsilyl (B98337) Triflate (TMSOTf), 2,2′-Bipyridyl | Acetonitrile | Mild, non-acidic conditions. | nih.gov |

Stability under Diverse Reaction Conditions

A key advantage of the MOM protecting group is its stability across a broad spectrum of reaction conditions, making it compatible with many synthetic transformations. adichemistry.com It is generally stable in a pH range of 4 to 12. adichemistry.com

The MOM group is inert towards:

Bases: It is stable to strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK). organic-chemistry.org

Nucleophiles: It resists attack from organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), as well as amines and alkoxides. organic-chemistry.orgadichemistry.com

Reducing Agents: It is stable to a variety of reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). organic-chemistry.org

Oxidizing Agents: The MOM group is generally resistant to many common oxidizing agents. organic-chemistry.org

However, the MOM group is sensitive to acids and reagents that can generate acidic conditions. adichemistry.com It is also reported to be sensitive to halogens. adichemistry.com This stability profile allows for selective reactions at other sites of a molecule, such as the carboxylic acid or the chloro-substituent of this compound, while the phenolic hydroxyl remains protected.

Derivatization via the Oxygen Atom

Derivatization of the methoxymethyl group via its oxygen atom is not a common transformation. The primary role of the MOM group in synthetic chemistry is to act as a stable protecting group for alcohols and phenols, which is subsequently removed to reveal the original hydroxyl functionality. organic-chemistry.orgadichemistry.com The chemical literature predominantly focuses on the methods for its introduction and cleavage rather than its further reaction.

While MOM ethers are generally unreactive towards nucleophiles like Grignard and organolithium reagents at the ether linkages, any reaction targeting the oxygen atom of the MOM group itself is not a standard synthetic strategy. organic-chemistry.orgadichemistry.com Such a reaction would likely require harsh conditions that could lead to the cleavage of the protecting group or other unintended reactions on the benzoic acid scaffold. Therefore, the derivatization of this compound would typically proceed via reactions involving the carboxylic acid or the chloro-substituent, or after deprotection of the MOM group, at the resulting phenolic hydroxyl.

Applications of 2 Chloro 6 Methoxymethoxy Benzoic Acid in Advanced Organic Synthesis

Role as a Key Building Block for Complex Aromatic Systems

The 2-chloro-6-(methoxymethoxy)benzoic acid scaffold is particularly well-suited for the synthesis of highly substituted aromatic compounds, such as complex benzophenones, which are found in a number of biologically active natural products. thieme-connect.comthieme-connect.de The synthesis of these tetra-ortho-substituted systems is often challenging due to the steric hindrance around the central carbonyl group. thieme-connect.comthieme-connect.de

The MOM-protected hydroxyl group in this compound allows for selective reactions at other positions of the aromatic ring without interference from the acidic phenolic proton. For instance, the carboxylic acid group can be converted to an ester or amide, or the chloro substituent can be displaced via nucleophilic aromatic substitution. Following these transformations, the MOM group can be removed to liberate the hydroxyl group for subsequent reactions, such as etherification or esterification, providing a pathway to intricately functionalized aromatic systems.

Construction of Polyfunctionalized Organic Molecules

The inherent trifunctional nature of this compound provides a platform for the construction of polyfunctionalized organic molecules through a series of selective chemical manipulations. The differential reactivity of the carboxylic acid, the chloro group, and the protected hydroxyl group can be exploited in a stepwise fashion to introduce a variety of substituents.

For example, the carboxylic acid can be engaged in coupling reactions, while the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The protected hydroxyl group remains inert during these transformations and can be deprotected at a later stage to introduce another point of diversity. This sequential functionalization is a powerful strategy for building molecular complexity from a relatively simple starting material.

Precursor in the Synthesis of Scaffolds with Potential Research Interest

While direct synthesis of pyrimidine (B1678525) structures from this compound is not extensively documented, its structural motifs are found in known biologically active compounds. For instance, chloro-substituted benzoic acids are known precursors for certain herbicides and fungicides that contain a pyrimidine ring. thieme-connect.com The synthesis of novel 4-amino benzoic acid-substituted pyrimidine derivatives as potential antimalarial agents has also been reported, highlighting the importance of this class of compounds. nih.govnih.gov

Given that chloropyrimidines are key intermediates in the synthesis of many substituted pyrimidines due to the reactivity of the chlorine atoms towards nucleophiles, it is plausible that this compound could serve as a precursor. nih.gov After conversion of the carboxylic acid to a suitable functional group, the chloro substituent could be used to attach the pyrimidine ring system, with the MOM-protected hydroxyl group being unmasked at a later synthetic stage.

Substituted benzoic acids are valuable starting materials for the synthesis of a variety of benzocyclic and heterocyclic frameworks, including benzofuranones. oregonstate.edu The synthesis of benzofuranone derivatives is of significant interest due to their presence in medicinally important compounds. nih.gov The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been shown to produce benzofuranones with a high degree of regioselectivity. oregonstate.edu

In this context, this compound could be envisioned as a precursor to a corresponding substituted phenol (B47542), which could then undergo cyclization to form a benzofuranone ring. The chloro and protected hydroxyl groups would allow for further derivatization of the resulting benzofuranone scaffold.

The modular synthesis of polysubstituted arenes is a highly sought-after goal in organic chemistry. nih.gov One powerful technique for achieving this is the ortho-lithiation of benzoic acids, which allows for the introduction of a wide range of electrophiles at the position ortho to the carboxylic acid group. thieme-connect.com The presence of a protecting group on other substituents is often crucial for the success of this strategy.

The MOM group in this compound is well-suited for this purpose, as it is stable to the strongly basic conditions typically employed for ortho-lithiation. Following ortho-functionalization, the MOM group can be selectively removed, providing access to a diverse array of 2,3,6-trisubstituted benzoic acid analogues. This modular approach offers a high degree of flexibility in the synthesis of novel substituted arenes with potential applications in materials science and medicinal chemistry.

Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 6 Methoxymethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) of 2-Chloro-6-(methoxymethoxy)benzoic acid are not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not documented in available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The chemical shifts of the carbon atoms in the this compound structure have not been reported in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Correlational data from 2D NMR experiments, which would definitively establish the connectivity of protons and carbons in this compound, are not available.

Mass Spectrometry (MS) for Molecular Information

While a molecular formula of C₉H₉ClO₄ and a molecular weight of 216.62 g/mol are listed for this compound, specific mass spectrometry data is not published. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data from HRMS, which would confirm the elemental composition of this compound, is not available in the public record.

Fragmentation Pattern Analysis

An analysis of the fragmentation pattern of this compound under mass spectrometric conditions has not been documented.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating this compound from starting materials, byproducts, and other impurities that may be present after its synthesis. The choice of chromatographic technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as the need for high-throughput screening or high-resolution separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. Reversed-phase HPLC is the most common mode employed for this type of analysis.

Detailed research findings for structurally similar compounds, such as other substituted benzoic acids, provide a strong basis for developing an effective HPLC method. For instance, a validated reverse-phase HPLC (RP-HPLC) method for 2,4,6-Trifluorobenzoic acid utilizes a Zorbax SB-Aq column with a gradient mobile phase consisting of a buffer (0.1% triethylamine (B128534), pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent mixture (acetonitrile, methanol, and water). nih.gov The detection is typically carried out using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, such as 205 nm. nih.gov

For this compound, a C18 column is a standard choice for the stationary phase, offering excellent retention and separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the target compound and any impurities with differing polarities.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or specialized RP (e.g., Zorbax SB-Aq), 5 µm particle size, 4.6 x 250 mm | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% Triethylamine (pH 4.0) | nih.govbldpharm.com |

| Mobile Phase B | Acetonitrile/Methanol mixture | nih.gov |

| Gradient | Typical starting conditions: 95:5 (A:B), ramping to a higher concentration of B | nih.gov |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 205-254 nm | nih.gov |

| Injection Volume | 10-20 µL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. The carboxyl group and the polar nature of the molecule can lead to poor peak shape, low sensitivity, and strong adsorption on the GC column.

To overcome these limitations, derivatization is a crucial step prior to GC analysis. The most common derivatization technique for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. chemscene.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation.

Once derivatized, the TMS-ester of this compound can be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. The separation is based on the boiling points of the compounds, and a temperature-programmed oven is used to elute the components in a reasonable time with good resolution. Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250-280 °C | |

| Oven Program | Initial temp. ~100 °C, ramp to 280-300 °C | |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | chemscene.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the analysis of this compound in complex matrices and for the identification of unknown impurities. google.com

For the analysis of carboxylic acids, Electrospray Ionization (ESI) is the most common ionization source, and it is typically operated in the negative ion mode, which facilitates the deprotonation of the acidic carboxyl group to form the [M-H]⁻ ion. The use of a mobile phase containing a volatile acid, such as formic acid, is common as it aids in the ionization process and is compatible with the MS vacuum system. bldpharm.com

The mass spectrometer, often a quadrupole or an ion trap, can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for the unambiguous identification of the compound and its metabolites or degradation products. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (as described in 5.3.1) | google.com |

| Ionization Source | Electrospray Ionization (ESI) | |

| Polarity | Negative Ion Mode | |

| Monitored Ion | [M-H]⁻ | |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | |

| Mobile Phase Modifier | 0.1% Formic Acid or Ammonium Formate | bldpharm.com |

Computational and Theoretical Investigations of 2 Chloro 6 Methoxymethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like "2-Chloro-6-(methoxymethoxy)benzoic acid".

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

The optimized geometry of "this compound" is predicted to feature a nearly planar benzoic acid moiety. The presence of the chloro and methoxymethoxy substituents at the ortho positions will likely induce some steric strain, potentially leading to a slight out-of-plane rotation of the carboxylic acid and methoxymethoxy groups. Studies on other ortho-substituted benzoic acids have shown that the dihedral angle of the carboxylic acid group relative to the benzene (B151609) ring is influenced by the nature and size of the ortho substituents. mdpi.com In 2-chloro-6-fluorobenzoic acid, for example, the carboxylic acid group is not in the same plane as the phenyl ring. mdpi.com

The electronic distribution in the molecule is significantly influenced by the electronegative chlorine atom and the oxygen atoms of the methoxymethoxy and carboxylic acid groups. This distribution can be quantified through calculated parameters such as molecular electrostatic potential (MEP) maps, which would highlight the electron-rich regions around the oxygen atoms and the electron-deficient areas, providing clues about the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters of this compound (Analogous to 4-bromo-3-(methoxymethoxy)benzoic acid)

| Parameter | Predicted Value Range |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| C=O (carbonyl) Bond Length | ~1.21 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angles | 118-122° |

| O-C-O (acetal) Bond Angle | ~112° |

Note: These values are estimations based on typical bond lengths and data from structurally related compounds.

Conformational Analysis and Energy Landscapes

The conformational landscape of "this compound" is primarily defined by the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation around the C-O bond of the methoxymethoxy group.

Computational studies on substituted benzoic acids have revealed the existence of different conformers with varying relative energies. uni.lulookchem.com For "this compound", two principal conformers related to the orientation of the carboxylic acid group are expected: a cis conformation, where the hydroxyl proton is oriented towards the ortho-chloro substituent, and a trans conformation, where it points away. The cis conformer is often stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ortho substituent if it is an acceptor, or through other steric and electronic interactions. mdpi.com

Furthermore, the methoxymethoxy group also possesses conformational flexibility. The relative orientation of the methoxy (B1213986) and the rest of the molecule can lead to different stable conformers. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating these key dihedral angles to identify the global minimum energy structure and the energy barriers between different conformers. Studies on similar molecules suggest that the energy differences between conformers can be small, and multiple conformations might coexist at room temperature. organic-chemistry.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

For "this compound," the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxymethoxy group, which are electron-rich. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing chloro substituent.

A DFT study on the analogous 4-bromo-3-(methoxymethoxy)benzoic acid calculated the HOMO and LUMO energies to be -6.58 eV and -1.97 eV, respectively, resulting in a HOMO-LUMO gap of 4.61 eV. researchgate.net It is anticipated that "this compound" would exhibit similar FMO characteristics.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Analogous to 4-bromo-3-(methoxymethoxy)benzoic acid)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.6 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.6 |

Note: These values are estimations based on the computational data for 4-bromo-3-(methoxymethoxy)benzoic acid and are subject to variation based on the specific computational method and basis set used. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful technique to elucidate the mechanisms of chemical reactions, including identifying transition states and mapping out entire reaction pathways.

Transition State Analysis

A key application of computational modeling in studying reaction mechanisms is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. tandfonline.com

For "this compound," a relevant reaction to study would be the cleavage of the methoxymethyl (MOM) ether, a common protecting group. Computational studies on the acid-catalyzed cleavage of MOM ethers suggest a mechanism involving protonation of the ether oxygen, followed by the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. rsc.orgorientjchem.org A transition state analysis of this process would involve locating the structure corresponding to the C-O bond cleavage. The calculated energy of this transition state would provide the activation energy for the reaction, a critical factor in determining the reaction rate.

Reaction Pathway Elucidation

Beyond identifying individual transition states, computational modeling can map the entire reaction pathway, connecting reactants, intermediates, transition states, and products on the potential energy surface. This provides a comprehensive understanding of the reaction mechanism.

For the deprotection of the methoxymethyl group in "this compound," computational studies could explore different potential pathways. For instance, under acidic conditions, the reaction could proceed via an SN1-type mechanism involving a methoxymethyl cation intermediate. orientjchem.org Alternatively, Lewis acid-catalyzed deprotection might follow a different pathway. A DFT study on the BiCl3-facilitated cleavage of MOM ethers investigated two possible binding pathways of the catalyst to the substrate, revealing the crucial role of water in facilitating the cleavage. rsc.org

By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile would reveal the rate-determining step of the reaction and could be used to predict how changes in substituents or reaction conditions might affect the reaction outcome. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Emerging Research Avenues and Future Perspectives for 2 Chloro 6 Methoxymethoxy Benzoic Acid Chemistry

Sustainable Synthesis of 2-Chloro-6-(methoxymethoxy)benzoic acid

The imperative to develop environmentally benign chemical processes has led to a paradigm shift in synthetic chemistry. For a compound like this compound, this translates to reimagining its synthesis through the lens of green chemistry and innovative process technologies.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a critical area for future research. Modern organic synthesis increasingly emphasizes the use of greener techniques to minimize environmental impact. nih.gov This includes the use of non-toxic, renewable starting materials, the reduction of waste, and the use of catalysts over stoichiometric reagents. nih.gov While specific green synthesis routes for this compound are not yet widely documented, general principles can be applied. For instance, exploring catalytic C-H activation or utilizing greener solvents like water or ionic liquids could significantly improve the environmental footprint of its production. nih.gov The development of catalyst-assisted reactions is a key aspect of green organic chemistry. nih.gov

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize the generation of byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents or the elimination of solvents altogether. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers a promising alternative to traditional batch manufacturing for the synthesis of this compound. This technology has gained significant traction in the pharmaceutical and fine chemical industries due to its potential for improved safety, efficiency, and scalability. d-nb.info The use of flow reactors can enable reactions to be performed under conditions that are difficult or hazardous to achieve in batch reactors, such as high temperatures and pressures. d-nb.info For the synthesis of benzoic acid derivatives, flow chemistry can offer enhanced mixing and heat transfer, leading to higher yields and purities. nih.gov While specific flow chemistry protocols for this compound have not been detailed in the literature, the general advantages of this approach make it a compelling area for future investigation. For example, a continuous-flow process for the synthesis of other complex molecules has demonstrated advantages such as reduced reaction times and increased product yields. researchgate.net

Advanced Functionalization Strategies for Complex Molecular Architectures

The chlorine and methoxymethoxy substituents on the benzoic acid core of this compound provide reactive handles for further chemical modification. Future research will likely focus on developing advanced functionalization strategies to incorporate this molecule into more complex molecular architectures. This could involve leveraging the ortho-chloro and methoxy (B1213986) groups to direct further substitutions on the aromatic ring or utilizing the carboxylic acid moiety for amide bond formation or other coupling reactions. The development of novel catalytic systems that can selectively functionalize specific positions on the molecule will be crucial in unlocking its full potential as a building block in medicinal and materials chemistry.

Collaborative Research Opportunities in Academia and Industry

The advancement of the chemistry of this compound will be significantly enhanced through collaborative efforts between academic research institutions and industrial partners. Academia can provide the fundamental research and exploration of novel synthetic routes and functionalization strategies. Industry, on the other hand, can offer the expertise in process development, scale-up, and application-focused research. Such collaborations can accelerate the translation of basic research findings into practical applications. Joint projects could focus on developing cost-effective and sustainable manufacturing processes, exploring the utility of this compound in the synthesis of new pharmaceutical intermediates or advanced materials, and investigating its potential biological activities. The synergy between academic innovation and industrial application will be pivotal in shaping the future landscape of this compound chemistry.

Q & A

Q. How to resolve discrepancies between theoretical and observed melting points?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.